5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride
Description
5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride is a benzoic acid derivative featuring a methoxy group at the 5-position and a piperidine substituent at the 2-position, with a hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
5-methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-10-5-6-12(11(9-10)13(15)16)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXGTSPJWYQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxybenzoic acid.
Formation of Intermediate: The carboxylic acid group of 5-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Nucleophilic Substitution: The acid chloride is then reacted with piperidine under basic conditions to form 5-methoxy-2-piperidin-1-ylbenzoic acid.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 5-hydroxy-2-piperidin-1-ylbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-Hydroxy-2-piperidin-1-ylbenzoic acid.
Reduction: 5-Methoxy-2-piperidin-1-ylbenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-piperidin-1-ylbenzoic acid;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
- Structure : Incorporates a methyl-substituted piperidine linked via an ethoxy group to the benzoic acid core.
- Key Differences : The ethoxy linker and methyl group on piperidine may enhance lipophilicity and alter receptor binding compared to the target compound’s direct piperidine attachment.
- Molecular Weight : 299.8 g/mol .
2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-Benzoic Acid Methyl Ester Hydrochloride
- Structure : Features a benzoyl group and a methyl ester instead of a free carboxylic acid.
- Key Differences : The ester group likely improves membrane permeability but reduces ionic interactions at physiological pH. The benzoyl moiety may confer additional steric effects .
2-[5-(Methoxymethyl)-1H-1,2,4-Triazol-3-yl]piperidine Hydrochloride
- Structure : Replaces the benzoic acid with a triazole ring and methoxymethyl substituent.
- Molecular Weight : 232.71 g/mol .
2-[5-(2-Methylpropyl)-1,2,4-Oxadiazol-3-yl]piperidine Hydrochloride
Physicochemical Properties
Pharmacological and Functional Insights
- The piperidine group may facilitate interactions with hydrophobic enzyme pockets.
- Analogues with Enhanced Bioactivity :
- Indomethacin (1-(p-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid) : A structurally distinct benzoic acid derivative with 85-fold higher anti-inflammatory potency than phenylbutazone, highlighting the impact of methoxy and chlorobenzoyl groups on activity .
- Piperidine-Oxadiazole Derivatives : Compounds like 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine HCl may exhibit improved metabolic stability due to oxadiazole’s resistance to enzymatic hydrolysis .
Biological Activity
5-Methoxy-2-piperidin-1-ylbenzoic acid; hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure:
- Molecular Formula: C13H17NO3·HCl
- Molecular Weight: 271.74 g/mol
- CAS Number: 2248269-08-9
The synthesis of 5-Methoxy-2-piperidin-1-ylbenzoic acid; hydrochloride typically involves several steps:
- Activation of 5-Methoxybenzoic Acid: The carboxylic acid group is activated using thionyl chloride to form an acid chloride.
- Nucleophilic Substitution: The acid chloride reacts with piperidine under basic conditions to yield the piperidinyl derivative.
- Formation of Hydrochloride Salt: The free base is converted to its hydrochloride form by treatment with hydrochloric acid.
The biological activity of 5-Methoxy-2-piperidin-1-ylbenzoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, potentially altering cellular functions through enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition: The compound can act as a reversible inhibitor for certain enzymes, which may be beneficial in drug development .
- Binding Affinity: Studies suggest that it interacts competitively with molecular targets, influencing their activity and subsequent biological responses .
Pharmacological Applications
Research indicates that this compound may have applications in various therapeutic areas:
- Antiproliferative Activity:
- Potential in Drug Development:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methoxy-2-piperidin-1-ylbenzoic acid | Methoxy group on benzene ring | Antiproliferative activity in cancer cells |
| 5-Hydroxy-2-piperidin-1-ylbenzoic acid | Hydroxyl substitution | Potential for increased hydrophilicity and activity |
| 2-Methoxy-5-piperidin-1-ylbenzoic acid | Different methoxy positioning | Varies in enzyme inhibition potency |
Study 1: Antiproliferative Effects
A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating its potential as an anticancer agent. The research utilized cell viability assays to determine the IC50 values, confirming its selective action against malignant cells while sparing non-cancerous cells .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes involved in lipid metabolism, suggesting a potential application in metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-piperidin-1-ylbenzoic acid hydrochloride to achieve high yield and purity?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling or condensation reactions between substituted benzoic acid and piperidine derivatives. Key steps include:
- Acylation/alkylation : Introducing the piperidinyl group to the benzoic acid backbone under controlled pH and temperature.
- Hydrochloride salt formation : Reacting the free base with hydrochloric acid to enhance crystallinity and solubility .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity. Optimizing reaction time (e.g., 12–24 hours) and solvent polarity (e.g., DMF or THF) improves yield .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | Enhances coupling efficiency |
| Temperature | 80–100°C | Balances reaction rate and side-product formation |
| Solvent | Anhydrous DMF | Prevents hydrolysis of intermediates |
Q. How does the hydrochloride form influence the compound's solubility and stability in aqueous solutions?
The hydrochloride salt significantly improves aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL) due to ionic dissociation. Stability studies in buffered solutions (pH 3–9) show:
- pH-dependent degradation : Maximum stability at pH 5–6, with <5% degradation over 30 days. Acidic conditions (pH <3) accelerate hydrolysis of the methoxy group .
- Lyophilization : Freeze-drying in 0.1 M HCl enhances long-term storage stability (≥12 months at −20°C) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities <0.1% (e.g., unreacted benzoic acid derivatives) .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV 254 nm confirm reaction progress .
- NMR/FTIR : ¹H NMR (DMSO-d₆) shows characteristic peaks for methoxy (δ 3.8 ppm) and piperidinyl protons (δ 1.5–2.7 ppm). FTIR confirms C=O stretching at 1680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?
Discrepancies often arise from differences in metabolic stability or protein binding. Methodological strategies include:
- Comparative assays : Parallel testing in hepatocyte microsomes (e.g., human vs. rodent) to identify species-specific metabolism .
- Pharmacokinetic modeling : LC-MS/MS quantification of plasma concentrations to correlate in vitro IC₅₀ values with in vivo efficacy .
- Protein binding adjustments : Using equilibrium dialysis to measure free fraction and adjust dose-response curves .
Q. What strategies elucidate the compound's binding mechanisms with target receptors/enzymes?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ/kd) to receptors like GPCRs or kinases .
- X-ray crystallography : Co-crystallization with target proteins (e.g., COX-2) identifies critical hydrogen bonds with the piperidinyl nitrogen .
- Mutagenesis studies : Ala-scanning of receptor binding pockets validates interactions with the methoxy group .
Q. What are the challenges in impurity profiling during synthesis, and how can they be addressed?
Common impurities include:
- N-alkylated byproducts : Formed during piperidine coupling. Mitigated by using excess benzoic acid (1.5 eq.) .
- Oxidative degradants : HPLC-MS identifies m/z +16 (methoxy → carbonyl oxidation). Antioxidants like BHT (0.1% w/v) suppress this .
| Impurity Type | CAS Number | Mitigation Strategy |
|---|---|---|
| 4-(Piperidin-1-yl) isomer | 939964-55-3 | Adjust reaction stoichiometry |
| Demethylated analog | N/A | Control pH during HCl salt formation |
Q. How can computational modeling predict reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic attack sites (e.g., methoxy group’s susceptibility to CYP450 oxidation) .
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., 10 ns simulations in GROMACS) .
- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (2.1) and human hepatocyte clearance (12 mL/min/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
